PAMP-12(human, porcine)

Description

BenchChem offers high-quality PAMP-12(human, porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PAMP-12(human, porcine) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

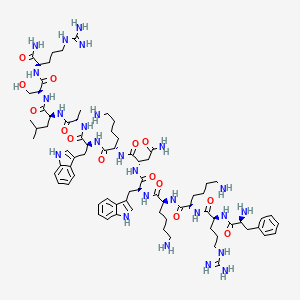

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H119N25O14/c1-43(2)35-58(72(113)102-62(42-103)75(116)93-53(64(83)105)28-17-33-88-76(84)85)98-65(106)44(3)92-71(112)59(37-46-40-90-51-23-9-7-21-48(46)51)99-70(111)56(27-13-16-32-80)97-74(115)61(39-63(82)104)101-73(114)60(38-47-41-91-52-24-10-8-22-49(47)52)100-69(110)55(26-12-15-31-79)96-67(108)54(25-11-14-30-78)95-68(109)57(29-18-34-89-77(86)87)94-66(107)50(81)36-45-19-5-4-6-20-45/h4-10,19-24,40-41,43-44,50,53-62,90-91,103H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,104)(H2,83,105)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,108)(H,97,115)(H,98,106)(H,99,111)(H,100,110)(H,101,114)(H,102,113)(H4,84,85,88)(H4,86,87,89)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUWKYBPCFUDDK-DYQOJKGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H119N25O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1618.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PAMP-12: A Technical Guide to its Discovery and Purification from Porcine Adrenal Medulla

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and purification of Proadrenomedullin N-terminal 12 peptide (PAMP-12) from porcine adrenal medulla. The document details the experimental protocols utilized in its initial isolation and characterization, presents quantitative data in a structured format, and illustrates key experimental workflows and signaling pathways through detailed diagrams.

Introduction: The Discovery of a Novel Vasoactive Peptide

In 1997, a research group led by Kuwasako and colleagues identified a novel, biologically active peptide from the porcine adrenal medulla, which they named PAMP-12.[1] This peptide is a 12-amino acid fragment derived from the N-terminal region of proadrenomedullin, the same precursor protein for the well-known vasodilator, adrenomedullin, and another related peptide, PAMP-20.[1] The discovery was prompted by the observation of a second, unidentified peak of immunoreactive PAMP during radioimmunoassay (RIA) and reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of porcine tissue extracts.[1] Subsequent purification and sequencing revealed this peak to be PAMP-12, a C-terminally amidated peptide corresponding to amino acids 9-20 of PAMP-20.[1] Notably, PAMP-12 demonstrated a potent, dose-dependent hypotensive effect in vivo, suggesting its significant role in cardiovascular regulation.[1]

Quantitative Data Summary

The initial investigation into PAMP-12 involved quantifying the distribution of immunoreactive PAMP (ir-PAMP) across various porcine tissues and assessing the biological activity of the purified peptide.

Table 1: Distribution of Immunoreactive PAMP in Porcine Tissues

| Tissue | Concentration of ir-PAMP (pmol/g wet weight) |

| Adrenal Medulla | High |

| Atrium | High |

| Kidney | Moderate |

| Ventricle | Low |

| Lung | Low |

| Aorta | Low |

Note: The original study stated that high concentrations of ir-PAMP were observed in the adrenal medulla and atrium, comparable to the concentrations of immunoreactive adrenomedullin. The concentration in the kidney was similar to that of ir-AM, while it was significantly lower in the ventricle, lung, and aorta.

Table 2: Hypotensive Effect of PAMP-12 in Anesthetized Rats

| Peptide | Dose | Change in Mean Arterial Pressure (mmHg) |

| PAMP-12 | Dose-dependent | Significant decrease |

| PAMP-20 | Dose-dependent | Comparable to PAMP-12 |

Note: Intravenous injection of PAMP-12 in anesthetized rats showed a significant hypotensive effect in a dose-dependent fashion, and the effect was comparable to that of PAMP-20.

Experimental Protocols

The following sections detail the methodologies employed in the purification and characterization of PAMP-12.

Tissue Extraction

The initial step involves the extraction of peptides from porcine adrenal medulla.

Protocol:

-

Homogenization: Porcine adrenal medullae are homogenized in a solution of 1 M acetic acid containing 20 mM HCl. This acidic environment helps to extract peptides and inhibit proteolytic degradation.

-

Boiling: The homogenate is then boiled for 10 minutes to further denature proteases.

-

Centrifugation: The boiled extract is centrifuged at high speed (e.g., 10,000 x g) for 30 minutes to pellet cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is carefully collected for further purification.

Radioimmunoassay (RIA)

A specific radioimmunoassay was developed to detect and quantify PAMP-20 and its related peptides.

Principle: The RIA is a competitive binding assay. A radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.

Protocol:

-

Antibody Coating: A specific antibody that recognizes the C-terminal region of PAMP-20 is coated onto the wells of a microtiter plate.

-

Competitive Binding: A known amount of radiolabeled PAMP-20 (tracer) and the unknown sample (or standard) are added to the antibody-coated wells.

-

Incubation: The plate is incubated to allow for competitive binding to occur.

-

Washing: The wells are washed to remove unbound peptides.

-

Detection: The amount of radioactivity in each well is measured using a gamma counter.

-

Quantification: A standard curve is generated using known concentrations of unlabeled PAMP-20, and the concentration of PAMP in the samples is determined by interpolating from this curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating peptides based on their hydrophobicity. A multi-step RP-HPLC procedure was used to purify PAMP-12 to homogeneity.

Protocol:

-

Initial Purification (C18 Column):

-

Column: A C18 reverse-phase column is used for the initial separation.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the bound peptides.

-

Fraction Collection: Fractions are collected and assayed by RIA to identify those containing immunoreactive PAMP.

-

-

Subsequent Purification Steps (Ion-Exchange and different RP-HPLC columns):

-

The immunoreactive fractions from the initial C18 column are pooled and subjected to further rounds of chromatography.

-

This may involve cation-exchange HPLC followed by different types of reverse-phase columns (e.g., C8, phenyl) to achieve separation from other closely related peptides, including PAMP-20.

-

The elution profiles from each step are monitored by UV absorbance and RIA.

-

-

Final Purification:

-

The fractions containing the purified, unknown peptide (PAMP-12) are collected, and the purity is confirmed by analytical RP-HPLC, which should show a single, sharp peak.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for PAMP-12 Purification

Caption: Workflow for the purification and characterization of PAMP-12.

PAMP-12 Signaling Pathways

Recent studies have begun to elucidate the signaling mechanisms of PAMP-12. It appears to interact with at least two receptors: the Mas-related G-protein-coupled receptor MrgX2 and the atypical chemokine receptor ACKR3 (also known as CXCR7).

References

The Processing of Proadrenomedullin's N-Terminal 20 Peptide to PAMP-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proteolytic processing of the proadrenomedullin N-terminal 20 peptide (PAMP-20) into the biologically active PAMP-12 fragment. This document details the enzymatic cascade, presents quantitative data, outlines key experimental methodologies, and visualizes the associated signaling pathways.

Introduction to Proadrenomedullin and its N-Terminal Peptides

Proadrenomedullin (pro-ADM) is a prohormone that undergoes extensive post-translational modification to yield several biologically active peptides. Among these are adrenomedullin (AM) and the proadrenomedullin N-terminal 20 peptide (PAMP-20). PAMP-20 is a 20-amino acid peptide that can be further processed into a C-terminal 12-amino acid fragment, PAMP-12 (comprising amino acids 9-20 of PAMP-20).[1] Both PAMP-20 and PAMP-12 exhibit distinct physiological activities, including hypotensive effects and modulation of catecholamine release.[1][2] PAMP-12 has been identified as a major endogenous form of PAMP in tissues such as the porcine adrenal medulla.[1]

The Enzymatic Processing of Proadrenomedullin to PAMP-12

The generation of PAMP-12 is a multi-step process involving initial cleavage of the pro-ADM precursor followed by further processing of the resulting PAMP-20 fragment.

Initial Processing of Proadrenomedullin

The initial liberation of PAMP-20 from the pro-ADM precursor is thought to be carried out by prohormone convertases (PCs), a family of serine proteases that cleave at basic amino acid residues. The likely candidates for this processing are PC1/3 and PC2, which are expressed in neuroendocrine tissues where pro-ADM is abundant.

Conversion of PAMP-20 to PAMP-12

While the precise enzyme responsible for the specific cleavage of PAMP-20 to generate PAMP-12 has not been definitively identified in the literature, evidence points to the action of neutral endopeptidase (NEP, also known as neprilysin). NEP is a cell-surface peptidase known to cleave a variety of peptide hormones. It has been shown to cleave human PAMP-20 at multiple sites, including Arg2-Leu3, Glu8-Phe9, Lys12-Trp13, Lys15-Trp16, Trp16-Ala17, and Ala17-Leu18. The cleavage between Glu8 and Phe9 would generate the N-terminus of PAMP-12.

The following diagram illustrates the proposed enzymatic processing workflow:

Quantitative Data

This section summarizes key quantitative data related to PAMP peptides.

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| PAMP-20 Immunoreactivity | ||||

| 18.4 ± 8.95 fmol/mg | Human | Adrenal Medulla | [3] | |

| 12.3 ± 9.82 fmol/mg | Human | Pheochromocytoma | ||

| 0.577 ± 0.417 fmol/mg | Porcine | Duodenum | ||

| 1.575 ± 1.445 fmol/mg | Porcine | Ileum | ||

| PAMP Secretion Rate | ||||

| 5.7 ± 0.9 fmol/10^5 cells/40h | Neonatal Rat | Cardiac Myocytes | ||

| 8.4 ± 0.7 fmol/5x10^4 cells/48h | Neonatal Rat | Cardiac Fibroblasts | ||

| PAMP-12 Receptor Binding | ||||

| EC50 for MRGPRX2 | 251 nM | Human | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of PAMP processing and function.

Peptide Extraction from Tissues

This protocol is adapted from methodologies used for the purification and characterization of PAMP-12 from porcine adrenal medulla.

-

Homogenization: Fresh or frozen tissue is homogenized in an acidic extraction buffer (e.g., 1 M acetic acid containing 20 mM HCl) to inactivate endogenous proteases.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.

-

Solid-Phase Extraction: The supernatant is passed through a C18 Sep-Pak cartridge to bind the peptides.

-

Elution: The cartridge is washed with a low concentration of organic solvent (e.g., 20% acetonitrile in 0.1% trifluoroacetic acid) to remove hydrophilic contaminants. The peptides are then eluted with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

-

Lyophilization: The eluted fraction is lyophilized to dryness and stored at -80°C until further analysis.

Radioimmunoassay (RIA) for PAMP Peptides

This protocol is a generalized procedure based on standard RIA techniques for peptide quantification.

-

Reagent Preparation:

-

Prepare a standard curve of the PAMP peptide of interest (PAMP-20 or PAMP-12) of known concentrations.

-

Dilute the primary antibody raised against the specific PAMP peptide to its optimal working concentration.

-

Prepare a radiolabeled tracer, typically by iodinating the PAMP peptide with ¹²⁵I.

-

-

Assay Procedure:

-

Pipette standards, controls, and unknown samples into assay tubes.

-

Add the primary antibody to all tubes except the non-specific binding (NSB) tubes.

-

Add the radiolabeled tracer to all tubes.

-

Incubate the mixture for 16-24 hours at 4°C to allow for competitive binding.

-

-

Separation of Bound and Free Tracer:

-

Add a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to precipitate the primary antibody-antigen complexes.

-

Incubate for 30 minutes at 4°C.

-

Centrifuge the tubes to pellet the precipitate.

-

-

Quantification:

-

Decant the supernatant containing the free tracer.

-

Measure the radioactivity of the pellet (bound tracer) using a gamma counter.

-

Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

-

Determine the concentration of the PAMP peptide in the unknown samples by interpolating their radioactivity readings from the standard curve.

-

Mass Spectrometry (MS) for Peptide Identification and Sequencing

This protocol outlines a general workflow for the analysis of PAMP peptides by mass spectrometry.

-

Sample Preparation:

-

The extracted and partially purified peptide sample is further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Fractions are collected and those containing the peptide of interest (identified by RIA or UV absorbance) are pooled and lyophilized.

-

-

Mass Spectrometry Analysis:

-

The purified peptide is reconstituted in a suitable solvent for MS analysis.

-

The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

A full scan MS is performed to determine the molecular weight of the peptide.

-

Tandem mass spectrometry (MS/MS) is then performed on the parent ion to generate fragment ions.

-

-

Data Analysis:

-

The resulting MS/MS spectrum is analyzed to determine the amino acid sequence of the peptide. This can be done manually or using specialized software that matches the experimental fragmentation pattern to theoretical patterns from protein sequence databases.

-

Receptor Binding and Internalization Assays

This is a competitive binding assay to determine the affinity of PAMP-12 for its receptor, MRGPRX2.

-

Cell Culture: Use a cell line stably expressing human MRGPRX2 (e.g., HEK293 or RBL-2H3 cells).

-

Radioligand Binding:

-

Incubate the cell membranes with a fixed concentration of radiolabeled PAMP-12 (or a known MRGPRX2 ligand) and varying concentrations of unlabeled PAMP-12.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

This assay measures the ability of PAMP-12 to induce the internalization of its scavenger receptor, ACKR3.

-

Cell Culture: Use a cell line expressing a tagged version of ACKR3 (e.g., FLAG-ACKR3 in HEK293 cells).

-

Labeling: Pre-label the cell surface receptors by incubating the cells with an anti-FLAG antibody at 4°C.

-

Stimulation: Wash the cells and then stimulate with PAMP-12 at 37°C for various time points.

-

Staining: At each time point, fix the cells and stain with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Quantification: Measure the amount of remaining cell surface fluorescence using flow cytometry or a plate reader. A decrease in fluorescence indicates receptor internalization.

Signaling Pathways of PAMP-12 Receptors

PAMP-12 is known to interact with two G protein-coupled receptors: the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3).

MRGPRX2 Signaling

MRGPRX2 is a G protein-coupled receptor primarily expressed on mast cells. Upon binding of PAMP-12, MRGPRX2 can activate Gαq and Gαi signaling pathways, leading to downstream cellular responses such as mast cell degranulation.

ACKR3 Signaling (Scavenging)

ACKR3 is an atypical chemokine receptor that acts as a scavenger receptor for PAMP-12. Upon ligand binding, ACKR3 primarily signals through β-arrestin, leading to receptor internalization and degradation of the bound peptide, thereby regulating its local concentration.

References

- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proadrenomedullin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunoreactive proadrenomedullin N-terminal 20 peptide in human tissue, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tissue Distribution of PAMP-12: A Comparative Analysis in Human and Porcine Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proadrenomedullin N-terminal 20 peptide (PAMP), and its active fragment PAMP-12, are biologically active peptides derived from the same precursor as adrenomedullin (ADM), a potent vasodilator.[1] These peptides are implicated in a variety of physiological processes, including cardiovascular regulation and antimicrobial activity.[2][3] Understanding the tissue-specific expression and concentration of PAMP-12 is crucial for elucidating its physiological roles and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the tissue distribution of PAMP-12 in both human and porcine models, presenting quantitative data, detailed experimental methodologies, and relevant biological pathways.

Data Presentation: Quantitative Tissue Distribution of PAMP-12

The following tables summarize the quantitative data on the distribution of immunoreactive PAMP (ir-PAMP) and its derivatives in various human and porcine tissues. It is important to note that the data are compiled from different studies employing varied methodologies, which may account for differences in reported concentrations.

Human Models

| Tissue | Concentration (fmol/mg) | Reference |

| Adrenal Medulla | 18.4 +/- 8.95 | [4] |

| Pheochromocytoma | 12.3 +/- 9.82 | [4] |

Data represents mean +/- S.D. for immunoreactive PAMP.

The Human Protein Atlas also indicates wide expression of the adrenomedullin (ADM) gene, the precursor to PAMP-12, across a vast array of human tissues, including the adrenal gland, adipose tissue, lung, and pancreas.

Porcine Models

| Tissue | Concentration (fmol/mg) | Reference |

| Ileum | 1.575 +/- 1.445 | |

| Duodenum | 0.577 +/- 0.417 | |

| Adrenal Medulla | High Concentration | |

| Atrium | High Concentration | |

| Kidney | Comparable to ir-AM | |

| Ventricle | Lower than ir-AM | |

| Lung | Lower than ir-AM | |

| Aorta | Lower than ir-AM |

Quantitative data was not specified in the reference, but described in comparison to immunoreactive Adrenomedullin (ir-AM).

Experimental Protocols

The primary methods utilized for determining the tissue distribution of PAMP-12 are radioimmunoassay (RIA) and immunohistochemistry (IHC). The following are detailed, generalized protocols based on standard laboratory practices.

Radioimmunoassay (RIA) for PAMP-12 Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as PAMP-12, in biological samples.

Principle: This competitive immunoassay involves a radiolabeled antigen (tracer) competing with an unlabeled antigen (from the sample or standard) for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample.

Generalized Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized standards, primary antibody, and tracer with RIA buffer as per manufacturer's instructions.

-

Prepare serial dilutions of the standard to generate a standard curve.

-

-

Assay Procedure:

-

Pipette standards, control samples, and unknown samples into appropriately labeled tubes.

-

Add a fixed amount of primary antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

-

Add a fixed amount of radiolabeled PAMP-12 (tracer) to all tubes.

-

Vortex all tubes and incubate for a specified period (e.g., 16-24 hours) at 4°C to allow for competitive binding.

-

-

Separation of Bound and Free Antigen:

-

Add a precipitating reagent (e.g., a secondary antibody against the primary antibody's species, coupled with polyethylene glycol) to all tubes except the "total counts" tubes.

-

Incubate to allow for the precipitation of the antibody-antigen complexes.

-

Centrifuge the tubes to pellet the precipitate.

-

Carefully decant or aspirate the supernatant.

-

-

Measurement and Data Analysis:

-

Measure the radioactivity of the pellet in each tube using a gamma counter.

-

Generate a standard curve by plotting the percentage of tracer bound against the concentration of the standards.

-

Determine the concentration of PAMP-12 in the unknown samples by interpolating their radioactivity measurements on the standard curve.

-

Immunohistochemistry (IHC) for PAMP-12 Localization

Immunohistochemistry allows for the visualization of the specific location of antigens within a tissue section.

Principle: This technique utilizes antibodies that specifically bind to the antigen of interest (PAMP-12). The antibody-antigen interaction is then visualized using a chromogenic or fluorescent detection system.

Generalized Protocol for Paraffin-Embedded Tissues:

-

Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin.

-

Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.

-

Embed the tissue in paraffin wax and cut thin sections (4-5 µm) using a microtome.

-

Mount the sections on charged microscope slides.

-

-

Deparaffinization and Rehydration:

-

Heat the slides in an oven to melt the paraffin.

-

Immerse the slides in xylene to remove the paraffin, followed by rehydration through a series of decreasing concentrations of ethanol, and finally in distilled water.

-

-

Antigen Retrieval:

-

To unmask the antigenic epitopes, perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with the primary antibody against PAMP-12 at a predetermined optimal dilution.

-

Wash the slides and incubate with a biotinylated secondary antibody.

-

Wash and then incubate with an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).

-

-

Detection:

-

Add a chromogenic substrate (e.g., DAB) that will produce a colored precipitate at the site of the antigen.

-

Counterstain the sections with a nuclear stain like hematoxylin to provide tissue context.

-

-

Dehydration and Mounting:

-

Dehydrate the stained sections through graded ethanol and clear in xylene.

-

Coverslip the slides using a permanent mounting medium.

-

-

Visualization:

-

Examine the slides under a microscope to observe the localization and intensity of the staining for PAMP-12.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the processing of the PAMP-12 precursor and a typical workflow for its tissue analysis.

Caption: Processing of Preproadrenomedullin to yield PAMP, ADM, and PAMP-12.

Caption: General experimental workflow for PAMP-12 tissue distribution analysis.

Conclusion

The available data indicates that PAMP-12 and its precursor are widely distributed in both human and porcine tissues, with particularly high concentrations in the adrenal medulla. In porcine models, the gastrointestinal tract, especially the ileum, also shows significant levels of ir-PAMP. The provided experimental protocols offer a foundational approach for researchers to quantify and localize PAMP-12 in various tissues. Further research employing standardized methodologies across a broader range of tissues in both species will be invaluable for a more direct and comprehensive comparison of PAMP-12 distribution, ultimately contributing to a deeper understanding of its physiological and pathophysiological significance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADM adrenomedullin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Immunoreactive proadrenomedullin N-terminal 20 peptide in human tissue, plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PAMP-12 Gene Expression Analysis in Diverse Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene expression of Proadrenomedullin N-terminal 12 peptide (PAMP-12), a crucial peptide in cardiovascular regulation. PAMP-12 is derived from the same precursor as adrenomedullin (ADM), and therefore, its genetic expression is analyzed by quantifying the transcription of the ADM gene. This document details the tissue-specific expression of the ADM gene, the signaling pathways initiated by PAMP-12, and standardized protocols for its expression analysis.

I. PAMP-12 Gene Expression Across Human Tissues

The expression of the ADM gene, which encodes the precursor protein for PAMP-12, is widespread across various human tissues. The following table summarizes the quantitative expression of the ADM gene in transcripts per million (TPM) from a consensus of the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project, providing a clear comparison of its transcriptional activity in different anatomical locations.

| Tissue | Gene Expression (TPM) |

| Adipose Tissue | 106.8 |

| Adrenal Gland | 78.4 |

| Bone Marrow | 45.9 |

| Brain | 14.5 |

| Colon | 51.5 |

| Duodenum | 38.9 |

| Endometrium | 100.8 |

| Esophagus | 21.6 |

| Fallopian Tube | 134.1 |

| Gallbladder | 48.8 |

| Heart | 52.8 |

| Kidney | 34.6 |

| Liver | 22.8 |

| Lung | 102.3 |

| Lymph Node | 50.1 |

| Ovary | 101.9 |

| Pancreas | 20.8 |

| Placenta | 210.3 |

| Prostate | 83.1 |

| Rectum | 36.9 |

| Salivary Gland | 21.6 |

| Skin | 34.8 |

| Small Intestine | 41.8 |

| Spleen | 26.5 |

| Stomach | 32.5 |

| Testis | 13.9 |

| Thyroid Gland | 29.8 |

| Tonsil | 42.1 |

| Urinary Bladder | 66.8 |

| Vagina | 103.8 |

II. Signaling Pathways of PAMP-12

PAMP-12 exerts its biological effects through two primary receptors: the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. The engagement of these receptors initiates distinct downstream signaling cascades.

A. MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by PAMP-12 on mast cells and other immune cells leads to the activation of G proteins, primarily Gαq and Gαi. This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently induce calcium mobilization and protein kinase C (PKC) activation, culminating in cellular responses such as degranulation and cytokine release.

Caption: PAMP-12 signaling through the MRGPRX2 receptor.

B. ACKR3 (CXCR7) Scavenging Pathway

ACKR3 functions as a scavenger receptor for PAMP-12. Upon binding, the PAMP-12/ACKR3 complex is internalized. This process does not typically lead to classical G protein-mediated signaling. Instead, it primarily serves to regulate the extracellular concentration of PAMP-12, thereby modulating its availability for the signaling-competent MRGPRX2 receptor. The internalized PAMP-12 is targeted for lysosomal degradation, while the ACKR3 receptor can be recycled back to the cell surface.

Caption: PAMP-12 scavenging pathway mediated by ACKR3.

III. Experimental Protocols for PAMP-12 Gene Expression Analysis

To accurately quantify the expression of the ADM gene (and by extension, PAMP-12), several well-established molecular biology techniques can be employed. The choice of method depends on the specific research question, the required sensitivity, and the nature of the available samples.

A. Experimental Workflow Overview

The general workflow for analyzing PAMP-12 gene expression involves several key stages, from sample collection to data analysis.

Caption: General workflow for PAMP-12 gene expression analysis.

B. Quantitative Real-Time PCR (qPCR)

qPCR is a highly sensitive and specific method for quantifying gene expression. It involves reverse transcribing RNA into complementary DNA (cDNA), followed by the amplification of the target gene using a fluorescent dye or probe.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissue samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.

2. qPCR Reaction:

-

Prepare a qPCR master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and forward and reverse primers for the ADM gene and a reference gene (e.g., GAPDH, ACTB).

-

Design primers to span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

-

Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run when using SYBR Green to ensure the amplification of a single product.

3. Data Analysis:

-

Determine the cycle threshold (Ct) value for both the ADM gene and the reference gene in each sample.

-

Calculate the relative expression of the ADM gene using the ΔΔCt method, normalizing to the reference gene and a control sample.

C. Northern Blotting

Northern blotting allows for the detection and size estimation of specific RNA transcripts.

1. RNA Electrophoresis and Transfer:

-

Separate 10-20 µg of total RNA per sample on a denaturing formaldehyde-agarose gel.

-

Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action overnight.

-

Crosslink the RNA to the membrane using UV radiation or baking at 80°C.

2. Probe Labeling and Hybridization:

-

Prepare a labeled DNA or RNA probe complementary to the ADM mRNA sequence. Probes can be labeled with radioactive isotopes (e.g., ³²P) or non-radioactive labels (e.g., digoxigenin, biotin).

-

Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

-

Hybridize the membrane with the labeled probe overnight at an appropriate temperature (e.g., 42°C for formamide-based buffers).

3. Washing and Detection:

-

Wash the membrane under stringent conditions to remove unbound and non-specifically bound probe.

-

Detect the hybridized probe. For radioactive probes, expose the membrane to X-ray film. For non-radioactive probes, use a chemiluminescent or colorimetric detection system.

D. In Situ Hybridization (ISH)

ISH is used to visualize the spatial distribution of gene expression within tissue sections.

1. Tissue Preparation:

-

Fix fresh tissue samples in 4% paraformaldehyde and embed in paraffin.

-

Cut thin sections (5-10 µm) and mount them on positively charged slides.

-

Deparaffinize and rehydrate the tissue sections.

2. Probe Hybridization:

-

Synthesize a labeled antisense RNA probe (riboprobe) for the ADM gene. A sense probe should be used as a negative control.

-

Permeabilize the tissue sections with proteinase K to improve probe penetration.

-

Hybridize the sections with the labeled probe in a humidified chamber overnight at a temperature optimized for specific binding.

3. Signal Detection:

-

Wash the slides to remove excess probe.

-

If using a hapten-labeled probe (e.g., digoxigenin), incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

-

Add a chromogenic substrate to visualize the location of the hybridized probe as a colored precipitate.

4. Imaging:

-

Counterstain the sections with a nuclear stain (e.g., hematoxylin or DAPI).

-

Dehydrate the sections, mount with a coverslip, and visualize under a microscope.

This guide provides a foundational understanding of PAMP-12 gene expression analysis. For successful implementation, it is crucial to optimize these protocols for the specific tissues and experimental conditions being investigated. Always include appropriate positive and negative controls to ensure the validity of the results.

The Physiological Role of Endogenous PAMP-12 in Cardiovascular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proadrenomedullin N-terminal 20 peptide (PAMP), and its biologically active fragment PAMP-12, are endogenous peptides derived from the same precursor as adrenomedullin. Emerging evidence has highlighted the significant role of PAMP-12 in cardiovascular regulation. This technical guide provides an in-depth overview of the physiological functions of endogenous PAMP-12, focusing on its effects on blood pressure, heart rate, and vascular tone. We delve into the molecular mechanisms and signaling pathways activated by PAMP-12, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for investigating its cardiovascular effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiovascular biology and drug development.

Introduction

Proadrenomedullin N-terminal 20 peptide (PAMP-20) is a hypotensive peptide processed from the adrenomedullin precursor.[1] PAMP-12, a C-terminal fragment of PAMP-20 (PAMP[9-20]), has been identified as a major endogenous biologically active form of PAMP.[1][2] It is co-released with catecholamines from the adrenal medulla and plays a role in cardiovascular control.[1][3] This guide will focus on the physiological actions of PAMP-12 in the cardiovascular system.

Cardiovascular Effects of PAMP-12

Blood Pressure Regulation

PAMP-12 is a potent hypotensive peptide. Intravenous administration of PAMP-12 in anesthetized rats induces a significant, dose-dependent decrease in systemic arterial pressure. The hypotensive effect of PAMP-12 is comparable in potency to that of the full-length PAMP-20. Studies in both rats and cats have demonstrated the vasodepressor activity of PAMP-12, with rats showing a greater response. The duration of the hypotensive response to PAMP-12 is similar to that of PAMP-20 but significantly shorter than that of adrenomedullin.

Heart Rate and Cardiac Contractility

The effects of PAMP on heart rate and contractility appear to be species-specific and dependent on the experimental model. In isolated perfused rat hearts, rat PAMP induced a positive chronotropic (increased heart rate) and a negative inotropic (decreased contractility) effect. However, human PAMP did not alter heart rate or contractility in the same model. In conscious rats, intravenous injection of rat PAMP led to dose-related hypotension accompanied by an increase in heart rate.

Vascular Tone Modulation

The vasodilatory action of PAMP contributes to its hypotensive effects. The mechanisms of PAMP-induced vasodilation are varied and can be species- and site-dependent, including inhibition of norepinephrine release from adrenergic nerve endings, direct action on vascular smooth muscle, or release of nitric oxide from the endothelium. In the mesenteric and hindlimb vascular beds of the cat, PAMP has been shown to have cAMP-mediated vasodilator activity.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the cardiovascular effects of PAMP-12 and its precursor, PAMP-20.

Table 1: Effects of Rat PAMP on Isolated Perfused Rat Hearts

| Parameter | Concentration | Change from Baseline | p-value |

| Heart Rate | 1 nM | ↑ from 257.83 to 282 beats/min | <0.001 |

| 10 nM | ↑ from 259.83 to 289.8 beats/min | <0.001 | |

| 100 nM | ↑ from 249.66 to 280.50 beats/min | <0.001 | |

| Left VentricularDeveloped Pressure | 1 nM | ↓ from 90.5 to 79 mmHg | <0.05 |

| 10 nM | ↓ from 88.00 to 73.00 mmHg | <0.05 | |

| 100 nM | ↓ from 79.83 to 64.83 mmHg | <0.05 | |

| +dP/dtmax | 1 nM | ↓ from 3710.5 to 3223.8 mmHg/s | <0.001 |

| 10 nM | ↓ from 3683.16 to 3040.6 mmHg/s | <0.01 | |

| 100 nM | ↓ from 3746.16 to 3009.83 mmHg/s | <0.001 |

Data extracted from a study on isolated perfused rat hearts.

Table 2: In Vivo Hypotensive Effects in Conscious Rats

| Peptide | Dose | Effect on Mean Arterial Pressure |

| Rat PAMP | 10, 20, 50 nmol/kg | Dose-related hypotension |

| Rat Adrenomedullin | 0.3, 1.0, 3.0 nmol/kg | Dose-related hypotension |

Data extracted from a study in conscious, unrestrained rats.

Signaling Pathways

PAMP-12 exerts its effects through interactions with specific cell surface receptors, leading to the activation of intracellular signaling cascades.

Receptors

-

Mas-related G-protein-coupled receptor member X2 (MrgX2): MrgX2 has been identified as a primary receptor for PAMP and its processed form, PAMP-12.

-

Atypical Chemokine Receptor 3 (ACKR3/CXCR7): Recent studies have shown that PAMP-12 is a potent agonist for ACKR3. PAMP-12 induces β-arrestin recruitment and is efficiently internalized by ACKR3 without activating G protein or ERK signaling pathways. This suggests a role for ACKR3 in regulating the availability of PAMP-12 for its primary signaling receptor, MrgX2.

Downstream Signaling

The hypotensive action of PAMP has been shown to be mediated via pertussis toxin-sensitive mechanisms, suggesting the involvement of Gi/o proteins. In some vascular beds, the vasodilator activity of PAMP is mediated by cyclic AMP (cAMP). PAMP has also been shown to inhibit Ca2+-dependent, agonist-stimulated secretion of aldosterone and catecholamines, suggesting an impairment of Ca2+ influx.

Experimental Protocols

In Vivo Cardiovascular Monitoring in Anesthetized Rats

This protocol describes the measurement of mean arterial pressure (MAP) and heart rate (HR) in response to intravenous administration of PAMP-12.

Detailed Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). A tracheal cannula is inserted to ensure a clear airway.

-

Catheter Implantation: The right femoral artery is cannulated with a polyethylene catheter connected to a pressure transducer for continuous blood pressure monitoring. The right femoral vein is cannulated for intravenous drug administration.

-

Hemodynamic Monitoring: After a stabilization period of at least 30 minutes, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

-

PAMP-12 Administration: PAMP-12 is dissolved in sterile saline and administered as a bolus intravenous injection in a dose-dependent manner (e.g., 1, 3, 10 nmol/kg).

-

Data Acquisition and Analysis: MAP and HR are continuously recorded using a polygraph system. The peak change in MAP and HR from baseline is determined for each dose. Dose-response curves are then constructed.

Isolated Perfused Rat Heart (Langendorff) Preparation

This protocol is used to assess the direct effects of PAMP-12 on cardiac function, independent of systemic neurohumoral influences.

Detailed Methodology:

-

Heart Isolation: Rats are heparinized and then euthanized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant flow rate and temperature (37°C).

-

Functional Measurements: A fluid-filled balloon is inserted into the left ventricle to measure isovolumic contractile function. Parameters such as left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dtmax), and heart rate are continuously recorded.

-

PAMP-12 Infusion: After a stabilization period, PAMP-12 is infused into the perfusion buffer at various concentrations (e.g., 1, 10, 100 nM).

-

Data Analysis: Changes in cardiac parameters from baseline are measured and analyzed to determine the chronotropic and inotropic effects of PAMP-12.

In Vitro Vascular Reactivity Assay

This protocol assesses the direct effect of PAMP-12 on vascular tone in isolated arterial rings.

Detailed Methodology:

-

Vessel Preparation: A segment of an artery (e.g., thoracic aorta or mesenteric artery) is carefully dissected and cut into rings of 2-3 mm in length.

-

Organ Bath Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.

-

Pre-contraction: After an equilibration period under optimal resting tension, the rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).

-

PAMP-12 Application: Once a stable contraction is achieved, cumulative concentrations of PAMP-12 are added to the organ bath.

-

Data Analysis: The relaxation response to PAMP-12 is measured as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion and Future Directions

Endogenous PAMP-12 is a multifaceted peptide with significant cardiovascular effects, primarily characterized by its potent hypotensive action. Its signaling through the MrgX2 and ACKR3 receptors presents novel targets for therapeutic intervention in cardiovascular diseases. Further research is warranted to fully elucidate the downstream signaling pathways and the physiological and pathophysiological significance of the PAMP-12/ACKR3 interaction. The development of selective agonists and antagonists for PAMP-12 receptors will be crucial in exploring its therapeutic potential for conditions such as hypertension and heart failure. The experimental protocols outlined in this guide provide a framework for continued investigation into the cardiovascular biology of this important endogenous peptide.

References

Evolutionary Crossroads: An In-depth Technical Guide to the Conservation of PAMP-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proadrenomedullin N-terminal 20 peptide (PAMP-12), a bioactive peptide derived from the adrenomedullin precursor, has emerged as a molecule of significant interest due to its diverse physiological roles, including cardiovascular regulation and antimicrobial activity. This technical guide provides a comprehensive analysis of the evolutionary conservation of the PAMP-12 amino acid sequence across a range of vertebrate species. Through detailed sequence alignments and quantitative analysis, we reveal a remarkable degree of conservation, suggesting a functionally critical and evolutionarily constrained role for this peptide. This guide also outlines detailed experimental protocols for assessing PAMP-12 function and signaling, and presents visual diagrams of its key signaling pathways and the experimental workflows used to elucidate them, offering a valuable resource for researchers and professionals in drug development.

Introduction

PAMP-12 is a 12-amino acid peptide that corresponds to residues 9-20 of the proadrenomedullin N-terminal 20 peptide (PAMP-20).[1] It is co-secreted with adrenomedullin and exerts its biological effects through interaction with at least two G protein-coupled receptors: the Mas-related G protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. The diverse functions of PAMP-12, from blood pressure regulation to innate immunity, underscore the importance of understanding its molecular evolution and the conservation of its structure-function relationships across species. This guide delves into the evolutionary conservation of the PAMP-12 sequence, providing a foundation for its potential as a therapeutic target.

Evolutionary Conservation of the PAMP-12 Sequence

To investigate the evolutionary conservation of PAMP-12, the amino acid sequences of the adrenomedullin precursor protein were obtained from a selection of vertebrate species representing mammals, birds, and fish. The PAMP-12 region was identified and a multiple sequence alignment was performed.

PAMP-12 Amino Acid Sequences Across Species

The following table summarizes the PAMP-12 amino acid sequences identified in Homo sapiens (Human), Mus musculus (Mouse), Rattus norvegicus (Rat), Bos taurus (Cow), Gallus gallus (Chicken), and Danio rerio (Zebrafish).

| Species | PAMP-12 Amino Acid Sequence |

| Homo sapiens (Human) | F R K K W N K W A L S R |

| Mus musculus (Mouse) | F R R K W N K W A L S R |

| Rattus norvegicus (Rat) | F R R K W N K W A L S R |

| Bos taurus (Cow) | F R K K W N K W A L S R |

| Gallus gallus (Chicken) | F R K K W N K W A L S R |

| Danio rerio (Zebrafish) | F R K R W N K W A L S R |

Multiple Sequence Alignment and Conservation Analysis

A multiple sequence alignment of the PAMP-12 sequences was performed to visualize conserved residues.

Conservation Key: * indicates a fully conserved residue.

Quantitative Conservation Analysis

The percentage of sequence identity was calculated relative to the human PAMP-12 sequence.

| Species Comparison | Sequence Identity (%) |

| Human vs. Mouse | 91.7% |

| Human vs. Rat | 91.7% |

| Human vs. Cow | 100% |

| Human vs. Chicken | 100% |

| Human vs. Zebrafish | 91.7% |

The analysis reveals a high degree of evolutionary conservation of the PAMP-12 sequence across diverse vertebrate taxa. Notably, the sequence is identical between humans, cows, and chickens. A single, conservative amino acid substitution (Lysine to Arginine) is observed in rodents (mouse and rat) and zebrafish at position 3. This high level of conservation suggests a strong selective pressure to maintain the primary structure of PAMP-12, highlighting its critical and conserved biological function.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PAMP-12 conservation and function.

Peptide Sequence Alignment and Phylogenetic Analysis

Objective: To determine the evolutionary relationship of PAMP-12 sequences from different species.

Protocol:

-

Sequence Retrieval: Obtain the full-length amino acid sequences of the prepro-adrenomedullin protein for the species of interest from a public database such as NCBI GenBank or UniProt.

-

PAMP-12 Identification: Identify the PAMP-12 sequence within each prepro-adrenomedullin sequence. In humans, PAMP-12 corresponds to amino acids 31-42 of PAMP-20, which is located at the N-terminus of the precursor after the signal peptide.

-

Multiple Sequence Alignment:

-

Utilize a multiple sequence alignment tool such as Clustal Omega or T-Coffee.

-

Input the identified PAMP-12 sequences in FASTA format.

-

Execute the alignment using default parameters.

-

-

Phylogenetic Tree Construction:

-

Use the generated alignment file to construct a phylogenetic tree using software like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.

-

Select an appropriate substitution model (e.g., JTT, WAG) based on the data.

-

Employ a tree-building method such as Neighbor-Joining or Maximum Likelihood.

-

Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

-

-

Analysis: Analyze the resulting phylogenetic tree to infer the evolutionary relationships between the PAMP-12 sequences.

Receptor Binding Assay

Objective: To determine the binding affinity of PAMP-12 to its receptors (e.g., MrgX2, ACKR3).

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293, CHO) that does not endogenously express the receptor of interest.

-

Transfect the cells with a plasmid encoding the full-length human MrgX2 or ACKR3 receptor. A mock transfection (empty vector) should be performed as a negative control.

-

-

Membrane Preparation:

-

After 24-48 hours of expression, harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

-

-

Radioligand Binding Assay:

-

Use a radiolabeled form of PAMP-12 (e.g., [125I]-PAMP-12).

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled PAMP-12 (for competition binding).

-

Incubate at room temperature for a predetermined optimal time.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a gamma counter.

-

Perform non-linear regression analysis of the competition binding data to determine the inhibition constant (Ki), which reflects the binding affinity of PAMP-12.

-

β-Arrestin Recruitment Assay

Objective: To measure the ability of PAMP-12 to induce the recruitment of β-arrestin to its receptors.

Protocol:

-

Cell Line: Utilize a commercially available cell line that co-expresses the receptor of interest (MrgX2 or ACKR3) fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter β-Arrestin assay).

-

Cell Plating: Seed the cells in a 384-well white, clear-bottom assay plate and incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of PAMP-12 in assay buffer.

-

Add the PAMP-12 dilutions to the cells and incubate for 60-90 minutes at 37°C.

-

-

Detection:

-

Add the detection reagent containing the substrate for the complemented enzyme.

-

Incubate at room temperature for 60 minutes.

-

-

Data Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the signal as a function of PAMP-12 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

PAMP-12 Signaling Pathways

The following diagrams illustrate the known signaling pathways initiated by PAMP-12 upon binding to its receptors, MrgX2 and ACKR3.

Experimental and Logical Workflows

The following diagrams outline the workflows for investigating PAMP-12 conservation and function.

Conclusion

The PAMP-12 peptide exhibits a high degree of evolutionary conservation across a wide range of vertebrate species, indicating its fundamental importance in physiological processes. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the biology of PAMP-12 and its receptors. Understanding the conserved nature of PAMP-12 and its signaling mechanisms is crucial for the rational design of novel therapeutics targeting the pathways it modulates. This guide serves as a comprehensive resource to facilitate these endeavors.

References

A Technical Guide to the Antimicrobial Mechanism of PAMP-12 Against Gram-Negative Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

PAMP-12, also known as PAMP(9-20), is a C-terminal 12-amino acid fragment of the proadrenomedullin N-terminal 20 peptide (PAMP-20).[1] It is classified as a proline-arginine-rich antimicrobial peptide (PR-AMP), a family of host defense peptides known for potent activity and unique mechanisms of action.[2][3] Unlike many antimicrobial peptides that kill bacteria by indiscriminately lysing cell membranes, PAMP-12 exhibits a more sophisticated, non-lytic mechanism primarily targeting intracellular components of Gram-negative bacteria.[3][4] This targeted approach makes PAMP-12 a compelling candidate for therapeutic development, as it suggests a potential for high selectivity and a lower propensity for inducing bacterial resistance.

This guide provides an in-depth analysis of the core antimicrobial mechanism of PAMP-12, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular workflow.

Core Mechanism of Action: An Intracellular Assault

The bactericidal activity of PAMP-12 against Gram-negative bacteria is a multi-step process that involves translocation across the bacterial envelope to engage with internal targets. Studies utilizing membrane depolarization assays, dye leakage from liposomes, and SYTOX Green uptake have consistently shown that the primary target of PAMP-12 is not the microbial cell membrane. Instead, the peptide enters the bacterial cytoplasm to exert its effect.

The proposed mechanism involves the following key stages:

-

Outer Membrane Translocation: PAMP-12 initially interacts with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. Cationic residues on the peptide likely form electrostatic interactions with the negatively charged phosphate groups of LPS, facilitating its passage across this initial barrier.

-

Inner Membrane Translocation: The peptide then crosses the inner cytoplasmic membrane to enter the cell's interior. This process is energy-dependent and does not cause significant membrane permeabilization.

-

Intracellular Target Engagement: Once inside the cytoplasm, PAMP-12 binds to bacterial DNA. This interaction is believed to inhibit essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial death.

Quantitative Antimicrobial Activity

PAMP-12 demonstrates potent antimicrobial activity against a range of standard bacterial strains. Notably, its efficacy is 2- to 4-fold greater against Gram-negative bacteria when compared to its parent peptide, PAMP-20. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

| Peptide | Target Organisms | MIC Range (μM) | Hemolytic Activity (at 256 μM) | Reference |

| PAMP-12 (PAMP(9-20)) | Standard bacterial strains | 4 - 32 | None | |

| PAMP-20 | Standard bacterial strains | (2-4x higher than PAMP-12) | None |

Experimental Protocols and Workflows

Elucidating the mechanism of PAMP-12 requires a series of coordinated bioassays designed to assess its interaction with the bacterial envelope and its intracellular effects.

Minimum Inhibitory Concentration (MIC) Assay

-

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial peptide that completely inhibits the visible growth of a microorganism after overnight incubation.

-

Reagents and Equipment:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in mid-log phase (e.g., E. coli)

-

PAMP-12 stock solution

-

Spectrophotometer (OD600 nm)

-

Incubator (37°C)

-

-

Procedure:

-

Prepare serial two-fold dilutions of PAMP-12 in MHB across the wells of a 96-well plate (e.g., from 128 µM down to 0.25 µM).

-

Adjust the bacterial culture to a concentration of approximately 1x10⁶ CFU/mL and dilute it 1:10 to a final inoculum of 1x10⁵ CFU/mL in each well.

-

Add 50 µL of the bacterial suspension to 50 µL of the peptide dilutions in each well.

-

Include a positive control (bacteria without peptide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

-

Outer Membrane Permeabilization (NPN Uptake Assay)

-

Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Intact Gram-negative outer membranes are impermeable to NPN. If PAMP-12 disrupts the outer membrane, NPN can partition into the phospholipid bilayer, causing a measurable increase in fluorescence.

-

Reagents and Equipment:

-

Mid-log phase E. coli cells

-

Phosphate buffer (e.g., 10 mM, pH 7.2)

-

NPN stock solution (e.g., 0.5 mM in acetone)

-

PAMP-12 solutions of varying concentrations

-

Polymyxin B (positive control)

-

Fluorometer (Excitation: 350 nm, Emission: 420 nm)

-

-

Procedure:

-

Harvest mid-log phase E. coli, wash, and resuspend in phosphate buffer to an OD600 of ~0.5.

-

Add 1 mL of the cell suspension to a cuvette.

-

Add NPN to a final concentration of 10 µM and mix.

-

Record the baseline fluorescence.

-

Add the desired concentration of PAMP-12, mix, and immediately begin recording the fluorescence intensity over time (e.g., 5 minutes).

-

The increase in fluorescence is proportional to the degree of outer membrane permeabilization.

-

Inner Membrane Integrity (ATP Leakage Assay)

-

Principle: The firefly luciferin-luciferase system emits light in the presence of ATP. Under normal conditions, ATP is contained within the cytoplasm. Damage to the inner membrane causes ATP to leak into the extracellular medium, where it can be detected by the luciferin-luciferase reagent.

-

Reagents and Equipment:

-

Mid-log phase E. coli cells

-

Buffer (e.g., PBS)

-

PAMP-12 solutions

-

Luciferin-Luciferase reagent kit

-

Luminometer

-

-

Procedure:

-

Harvest, wash, and resuspend bacteria in buffer.

-

Add PAMP-12 at its MIC to the bacterial suspension and incubate.

-

At various time points (e.g., 0, 5, 15, 30 minutes), take aliquots of the suspension.

-

Centrifuge the aliquots to pellet the cells.

-

Transfer the supernatant (containing extracellular ATP) to a luminometer tube.

-

Add the luciferin-luciferase reagent to the supernatant and immediately measure the light emission.

-

A significant increase in luminescence compared to an untreated control indicates inner membrane damage.

-

Intracellular Localization via Confocal Microscopy

-

Principle: By labeling PAMP-12 with a fluorescent tag (e.g., FITC), its location relative to the bacterium can be visualized directly using high-resolution microscopy.

-

Reagents and Equipment:

-

FITC-labeled PAMP-12

-

Mid-log phase E. coli cells

-

Buffer (e.g., PBS)

-

Microscope slides

-

Confocal laser scanning microscope

-

-

Procedure:

-

Incubate washed E. coli cells with FITC-labeled PAMP-12 (at a concentration near the MIC) for a defined period (e.g., 30 minutes).

-

Wash the cells with buffer to remove any unbound peptide.

-

Mount the cells on a microscope slide.

-

Visualize the cells using a confocal microscope with appropriate laser excitation and emission filters for FITC.

-

Co-localization of the fluorescence signal within the boundary of the bacterial cell confirms intracellular entry.

-

DNA Binding (Gel Retardation Assay)

-

Principle: This electrophoretic mobility shift assay (EMSA) detects the binding of a peptide to a DNA fragment. When PAMP-12 binds to DNA, the resulting complex has a larger mass and migrates more slowly through an agarose gel than the DNA fragment alone, causing a "shift" in the band's position.

-

Reagents and Equipment:

-

Purified bacterial plasmid DNA or genomic DNA fragments

-

PAMP-12 solutions at increasing concentrations

-

Binding buffer

-

Agarose gel electrophoresis system

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

-

Gel imaging system

-

-

Procedure:

-

Mix a constant amount of DNA with increasing molar ratios of PAMP-12 in a binding buffer.

-

Incubate the mixtures at room temperature for approximately 30 minutes to allow binding to occur.

-

Load the samples onto an agarose gel. Include a control lane with DNA only.

-

Perform electrophoresis to separate the samples.

-

Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light.

-

A reduction in the mobility of the DNA band (a "retardation" or "shift") with increasing peptide concentration indicates a direct binding interaction.

-

Conclusion

The antimicrobial activity of PAMP-12 against Gram-negative bacteria is characterized by a sophisticated intracellular mechanism rather than indiscriminate membrane lysis. After translocating across the bacterial envelope with minimal disruption, it binds to DNA within the cytoplasm, inhibiting vital cellular functions and leading to cell death. This targeted mode of action, coupled with its potent efficacy and low hemolytic activity, positions PAMP-12 as a highly promising scaffold for the development of novel antibiotics to combat multidrug-resistant Gram-negative pathogens. Further research to identify additional intracellular targets could provide even greater insight into its full therapeutic potential.

References

- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism [pubmed.ncbi.nlm.nih.gov]

PAMP-12 Signaling Pathways Downstream of MRGPRX2 Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proadrenomedullin N-terminal 12 peptide (PAMP-12), an endogenous peptide, has been identified as a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is predominantly expressed on mast cells and sensory neurons and plays a crucial role in initiating IgE-independent inflammatory and pseudo-allergic reactions. Activation of MRGPRX2 by PAMP-12 triggers a cascade of intracellular signaling events, culminating in mast cell degranulation, the release of inflammatory mediators, and the synthesis of cytokines and chemokines. This technical guide provides a comprehensive overview of the core signaling pathways initiated by PAMP-12 binding to MRGPRX2, presents quantitative data on these interactions, details relevant experimental protocols, and visualizes the signaling networks and experimental workflows.

Introduction

PAMP-12 is a bioactive peptide derived from the N-terminus of proadrenomedullin.[1] Its role as a ligand for MRGPRX2 positions it as a key player in innate immunity and neurogenic inflammation.[2][3] MRGPRX2, a member of the Mas-related G protein-coupled receptor family, is a promiscuous receptor that binds to a variety of cationic peptides and small molecules, leading to mast cell activation.[4][5] Understanding the signaling pathways downstream of PAMP-12-mediated MRGPRX2 activation is critical for elucidating the mechanisms of pseudo-allergic drug reactions and developing novel therapeutics for inflammatory disorders.

PAMP-12 and MRGPRX2 Interaction: Quantitative Analysis

The interaction of PAMP-12 with MRGPRX2 initiates a concentration-dependent cellular response. Key quantitative parameters, such as the effective concentration (EC50) for various downstream events, have been characterized to understand the potency of PAMP-12.

| Parameter | Cell Line | PAMP-12 Concentration | Observed Effect | Reference |

| Calcium Mobilization | HEK-293 cells expressing MRGPRX2 (HEK-X2) | 0.01 µM - 1 µM | Stepwise increase in intracellular Ca2+ flux, saturating beyond 1 µM. | |

| β-Hexosaminidase Release | LAD2 human mast cells | 1 µM - 10 µM | Concentration-dependent release, saturating at 10 µM. | |

| β-Hexosaminidase Release | LAD2 human mast cells | 10 µM | 69 ± 1% release. | |

| IC50 of C9 (inhibitor) | RBL-2H3 cells expressing MRGPRX2 | ~300 nM | Inhibition of PAMP-12-induced degranulation. |

Core Signaling Pathways

Upon binding of PAMP-12, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαq and Gαi. This initiates multiple downstream signaling cascades.

Gαq-PLC-IP3-Ca2+ Pathway

The activation of Gαq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This initial Ca2+ release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE). The resulting elevation in intracellular Ca2+ is a critical trigger for mast cell degranulation.

Gαq-PLC-IP3-Ca²⁺ signaling pathway.

PI3K/Akt Pathway

Activation of MRGPRX2 also leads to the engagement of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is known to be involved in cell survival, proliferation, and cytokine production. The precise mechanism linking MRGPRX2 to PI3K activation is still under investigation but is crucial for the full spectrum of mast cell responses.

PI3K/Akt signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical downstream effector of MRGPRX2 activation. This includes the activation of Extracellular signal-regulated kinases (ERK), p38, and c-Jun N-terminal kinases (JNK). These kinases are involved in a wide range of cellular processes, including inflammation, cell proliferation, and cytokine gene expression.

MAPK signaling pathway.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to PAMP-12 stimulation in HEK-293 cells stably expressing MRGPRX2.

Materials:

-

HEK-293 cells stably expressing MRGPRX2 (HEK-X2)

-

Wild-type HEK-293 cells (HEK-WT) as a negative control

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

-

PAMP-12 peptide

-

Fluo-8 AM calcium dye

-

SIR-BSA buffer (118 mM NaCl, 5 mM KCl, 25 mM HEPES, 5.5 mM glucose, 0.4 mM MgCl2, 1 mM CaCl2, and 1 mg/mL bovine serum albumin)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection module

Procedure:

-

Culture HEK-X2 and HEK-WT cells in complete DMEM until they reach 80-90% confluency.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

The next day, wash the cells once with SIR-BSA buffer.

-

Load the cells with Fluo-8 AM calcium dye (e.g., 4 µM in SIR-BSA) and incubate for 1 hour at 37°C in the dark.

-

After incubation, wash the cells twice with SIR-BSA buffer to remove excess dye.

-

Add 100 µL of SIR-BSA buffer to each well.

-

Place the plate in a fluorescence plate reader and record the baseline fluorescence for 20-30 seconds.

-

Inject a serial dilution of PAMP-12 (e.g., 0.01 µM to 10 µM final concentration) into the wells.

-

Immediately begin recording the fluorescence intensity every second for at least 2 minutes.

-

The change in fluorescence, indicative of intracellular calcium mobilization, is calculated by subtracting the baseline fluorescence from the peak fluorescence.

Calcium mobilization assay workflow.

Mast Cell Degranulation (β-Hexosaminidase) Assay

This protocol measures the release of the granular enzyme β-hexosaminidase from the human mast cell line LAD2 upon stimulation with PAMP-12.

Materials:

-

LAD2 human mast cells

-

Complete StemPro-34 medium supplemented with Stem Cell Factor (SCF)

-

PAMP-12 peptide

-

Tyrode's buffer (10 mM HEPES pH 7.4, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% BSA)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

-

Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

-

Triton X-100 (1% v/v)

-

96-well V-bottom plates

-

Spectrophotometer

Procedure:

-

Wash LAD2 cells twice with Tyrode's buffer and resuspend in the same buffer at a density of 1 x 10^6 cells/mL.

-

Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.

-

Add 50 µL of PAMP-12 at various concentrations (e.g., 0.1 µM to 20 µM) to the respective wells. For total release, add 50 µL of 1% Triton X-100. For spontaneous release, add 50 µL of Tyrode's buffer.

-

Incubate the plate at 37°C for 30 minutes.

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully transfer 25 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 200 µL of the stop solution to each well.

-

Read the absorbance at 405 nm using a spectrophotometer.

-

Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(OD_sample - OD_spontaneous) / (OD_total - OD_spontaneous)] x 100

β-Hexosaminidase degranulation assay workflow.

Western Blot for Phosphorylated ERK

This protocol outlines the detection of phosphorylated ERK (p-ERK) in LAD2 cells following stimulation with PAMP-12.

Materials:

-

LAD2 cells

-

PAMP-12 peptide

-

Serum-free medium

-

Cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Starve LAD2 cells in serum-free medium for 4-6 hours.

-

Stimulate the cells with PAMP-12 (e.g., 10 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-total ERK1/2 antibody to confirm equal protein loading.

Conclusion